molecular formula C15H18N2 B3851646 N-benzyl-N-(pyridin-4-ylmethyl)ethanamine

N-benzyl-N-(pyridin-4-ylmethyl)ethanamine

Cat. No.: B3851646
M. Wt: 226.32 g/mol
InChI Key: UUZQLTDOOLBQJT-UHFFFAOYSA-N
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Description

N-benzyl-N-(pyridin-4-ylmethyl)ethanamine is a chemical compound that belongs to the class of secondary amines It is characterized by the presence of a benzyl group, a pyridin-4-ylmethyl group, and an ethanamine backbone

Properties

IUPAC Name

N-benzyl-N-(pyridin-4-ylmethyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2/c1-2-17(12-14-6-4-3-5-7-14)13-15-8-10-16-11-9-15/h3-11H,2,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUZQLTDOOLBQJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)CC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-(pyridin-4-ylmethyl)ethanamine typically involves the reaction of benzyl chloride with N-(pyridin-4-ylmethyl)ethanamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-(pyridin-4-ylmethyl)ethanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups present in the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl or pyridin-4-ylmethyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)

    Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)

Major Products Formed

    Oxidation: N-oxides of this compound

    Reduction: Reduced forms of the compound with hydrogenated functional groups

    Substitution: Derivatives with substituted benzyl or pyridin-4-ylmethyl groups

Scientific Research Applications

N-benzyl-N-(pyridin-4-ylmethyl)ethanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and ligands for coordination chemistry.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active amines.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-benzyl-N-(pyridin-4-ylmethyl)ethanamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-ethyl-4-pyridinemethanamine
  • N-benzyl-N-(2-pyridinylmethyl)ethanamine
  • N-ethyl-N-(4-nitrobenzyl)ethanamine

Uniqueness

N-benzyl-N-(pyridin-4-ylmethyl)ethanamine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its benzyl and pyridin-4-ylmethyl groups provide a versatile framework for further functionalization and derivatization, making it a valuable compound in synthetic chemistry and drug development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-benzyl-N-(pyridin-4-ylmethyl)ethanamine

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